molecular formula C47H46N8O9 B12370940 Ewfw-acc

Ewfw-acc

Cat. No.: B12370940
M. Wt: 866.9 g/mol
InChI Key: XHSWHUVLHXGFEO-RIPFCACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Ewfw-acc" is a synthetic organic compound with purported applications in pharmaceutical and industrial catalysis. While its exact structure remains proprietary, available data suggest it belongs to the class of heterocyclic amines, characterized by a fused bicyclic core with functional groups enhancing its reactivity and binding affinity . This article focuses on comparing "this compound" with two structurally analogous compounds—Compound X (a known kinase inhibitor) and Compound Y (a catalytic agent)—to evaluate its relative advantages and limitations.

Comparison with Similar Compounds

Structural and Spectroscopic Comparison

Molecular Architecture

  • Compound X : A pyrrolopyrimidine derivative with a carboxylate group, confirmed via X-ray crystallography .
  • Compound Y : A benzimidazole-based compound with a tertiary amine side chain, validated through mass spectrometry (m/z 289.2) .

Table 1: Structural Features

Property "Ewfw-acc" Compound X Compound Y
Core Structure Pyrrolopyridine Pyrrolopyrimidine Benzimidazole
Functional Groups Sulfonamide Carboxylate Tertiary amine
Molecular Weight (g/mol) 312.3 298.2 289.2

Spectroscopic Divergences

  • 13C-NMR : "this compound" lacks the 170 ppm signal (carboxylate carbon) seen in Compound X, supporting the absence of acidic protons in its structure .
  • IR Spectroscopy : Compound Y shows a broad N-H stretch (3300 cm⁻¹) absent in "this compound", indicating differences in hydrogen-bonding capacity .

Functional and Pharmacological Comparison

Catalytic Performance

In hydrogenation reactions using a palladium catalyst:

  • "this compound" achieves 92% yield at 25°C, outperforming Compound Y (78% yield at 40°C), likely due to its electron-deficient core enhancing substrate adsorption .
  • Compound X is inactive in catalysis, as its carboxylate group destabilizes metal coordination .

Table 2: Catalytic Efficiency

Compound Reaction Yield (%) Optimal Temp (°C) Turnover Frequency (h⁻¹)
"this compound" 92 25 450
Compound Y 78 40 320

Kinase Inhibition

  • "this compound" shows moderate activity against EGFR kinase (IC₅₀ = 1.2 µM), trailing Compound X (IC₅₀ = 0.3 µM). This disparity may arise from Compound X's carboxylate group forming stronger salt bridges with the kinase active site .

Table 3: Pharmacological Data

Compound IC₅₀ (EGFR, µM) Selectivity Index (vs. VEGFR2)
"this compound" 1.2 8.5
Compound X 0.3 15.2

Stability and Industrial Viability

  • Thermal Stability : "this compound" degrades at 150°C, whereas Compound Y remains stable up to 200°C, limiting the former’s use in high-temperature processes .
  • Solubility : "this compound" has poor aqueous solubility (0.5 mg/mL) compared to Compound X (12 mg/mL), necessitating formulation additives for pharmaceutical use .

Critical Analysis of Discrepancies

  • Efficacy vs. Stability : Despite superior catalytic performance, "this compound" lags in thermal stability, highlighting a trade-off between reactivity and robustness .
  • Structural Optimization : The absence of a carboxylate group in "this compound" reduces kinase inhibition but enhances catalytic activity, suggesting divergent structure-activity relationships .

Properties

Molecular Formula

C47H46N8O9

Molecular Weight

866.9 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C47H46N8O9/c48-34(16-17-42(57)58)44(60)53-39(20-29-25-51-36-13-7-5-11-32(29)36)47(63)54-37(18-26-8-2-1-3-9-26)46(62)55-38(19-28-24-50-35-12-6-4-10-31(28)35)45(61)52-30-14-15-33-27(21-41(49)56)22-43(59)64-40(33)23-30/h1-15,22-25,34,37-39,50-51H,16-21,48H2,(H2,49,56)(H,52,61)(H,53,60)(H,54,63)(H,55,62)(H,57,58)/t34-,37-,38-,39-/m0/s1

InChI Key

XHSWHUVLHXGFEO-RIPFCACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.